molecular formula C15H19BrF3NO3 B8159193 tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(ethyl)carbamate

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(ethyl)carbamate

Cat. No.: B8159193
M. Wt: 398.21 g/mol
InChI Key: UBSQLRVANLVSPA-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(ethyl)carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a bromine atom, a trifluoromethoxy group, and a benzyl(ethyl)carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(ethyl)carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethoxy)benzyl alcohol and tert-butyl carbamate.

    Protection and Activation: The hydroxyl group of the benzyl alcohol is often protected using a suitable protecting group to prevent unwanted side reactions.

    Coupling Reaction: The protected benzyl alcohol is then coupled with tert-butyl carbamate under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Industrial purification methods such as crystallization, distillation, and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers.

    Oxidation Products: Compounds with oxidized functional groups such as aldehydes, ketones, or carboxylic acids.

    Reduction Products: Compounds with reduced functional groups such as alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(ethyl)carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(cyclopropyl)carbamate
  • tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(methyl)carbamate

Uniqueness

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group, in particular, can significantly influence the compound’s physicochemical properties, such as its lipophilicity and metabolic stability, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrF3NO3/c1-5-20(13(21)23-14(2,3)4)9-10-6-7-11(16)8-12(10)22-15(17,18)19/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSQLRVANLVSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Br)OC(F)(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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